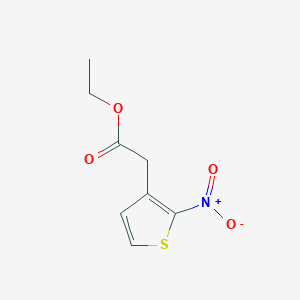

Ethyl 2-nitrothiophene-3-acetate

Übersicht

Beschreibung

Ethyl 2-nitrothiophene-3-acetate is a chemical compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-nitrothiophene-3-acetate can be synthesized through several methods. One common approach involves the nitration of ethyl thiophene-3-acetate. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form ethyl 2-aminothiophene-3-acetate.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Zinc dust and acetic acid are commonly used for the reduction of the nitro group.

Substitution: Catalysts such as palladium on carbon (Pd/C) and specific solvents are used for substitution reactions.

Major Products:

Reduction: Ethyl 2-aminothiophene-3-acetate.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-nitrothiophene-3-acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-nitrothiophene-3-acetate and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Ethyl thiophene-3-acetate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Ethyl 2-aminothiophene-3-acetate: The reduced form of ethyl 2-nitrothiophene-3-acetate, with different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the nitro and ester functional groups, which confer distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of thiophene-based compounds .

Biologische Aktivität

Ethyl 2-nitrothiophene-3-acetate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a thiophene ring, which is known to enhance biological activity through various mechanisms. The compound's structure can be represented as follows:

This structure allows for interactions with biological targets, particularly in bacterial systems.

The antibacterial activity of this compound is primarily attributed to its ability to act as a prodrug. It is activated by bacterial nitroreductases, which reduce the nitro group to form reactive intermediates that can disrupt cellular processes. This mechanism is similar to other nitro-containing compounds, such as nitrofurantoin, which require reduction to exert their antibacterial effects .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the thiophene ring and the nitro group can significantly affect the compound's potency. For instance, the introduction of different substituents on the thiophene ring has been shown to enhance or diminish antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

A summary of SAR findings is presented in the following table:

| Substituent Type | Effect on Activity | Reference |

|---|---|---|

| Nitro group position | Critical for activation | |

| Alkyl chain length | Optimal at 2-3 carbons | |

| Aromatic substitutions | Enhances binding affinity |

Efficacy Against Resistant Strains

A notable study evaluated the efficacy of this compound against multi-drug resistant clinical isolates. The compound demonstrated significant bactericidal activity at low concentrations (MIC values ranging from 0.5 to 4 µg/ml) against resistant strains of E. coli and Klebsiella pneumoniae. These findings suggest its potential as a lead compound for developing new antibacterial agents .

In Vivo Studies

In vivo studies using mouse models indicated that this compound was effective in reducing bacterial load in thigh infection models when administered systemically. The compound exhibited a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Eigenschaften

IUPAC Name |

ethyl 2-(2-nitrothiophen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-2-13-7(10)5-6-3-4-14-8(6)9(11)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAYDTNLTCAJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(SC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.